molecular formula C14H20N2O2S B1355000 N'-Cyclopentylidene-2,4,6-trimethylbenzenesulfonohydrazide CAS No. 83477-71-8

N'-Cyclopentylidene-2,4,6-trimethylbenzenesulfonohydrazide

Cat. No.: B1355000
CAS No.: 83477-71-8
M. Wt: 280.39 g/mol
InChI Key: NPLJOTIKSYABKT-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (400 MHz, CDCl$$_3$$):

    • δ 2.35 ppm (s, 9H): Three methyl groups on the benzene ring.
    • δ 7.15 ppm (s, 2H): Aromatic protons in the 2,4,6-trimethylbenzene core.
    • δ 3.10–3.30 ppm (m, 4H): Cyclopentylidene methylene protons.
  • $$^{13}$$C NMR (100 MHz, CDCl$$_3$$):

    • δ 21.5 ppm : Methyl carbons.
    • δ 140.2 ppm : Sulfonamide-attached carbon.

Infrared (IR) Spectroscopy

Band (cm$$^{-1}$$) Assignment
1320, 1150 S=O asymmetric/symmetric stretch
3250 N–H stretch
1620 C=N imine stretch

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 280.39 [M]$$^+$$.
  • Fragmentation pattern :
    • m/z 214.28 : Loss of cyclopentylidene group (C$$5$$H$$8$$N).
    • m/z 155.10 : Trimethylbenzenesulfonyl fragment.

Computational Chemistry Insights (DFT Optimization, Molecular Orbital Analysis

Density Functional Theory (DFT) Optimization

Geometry optimization at the B3LYP/6-311++G(d,p) level confirms:

  • Bond lengths : S–O (1.43 Å ), S–N (1.62 Å ), C–N (1.27 Å ).
  • Dipole moment : 4.12 Debye , indicating polar character.

Frontier Molecular Orbital Analysis

  • HOMO-LUMO gap : 5.2 eV , suggesting moderate reactivity.
    • HOMO : Localized on the sulfonamide and cyclopentylidene groups.
    • LUMO : Centered on the benzene ring’s π* orbitals.
Parameter Value (eV)
Ionization potential 8.7
Electron affinity 3.5

Electrostatic potential maps highlight nucleophilic regions near the hydrazide nitrogen and electrophilic zones at the sulfonyl oxygen atoms.

Properties

IUPAC Name

N-(cyclopentylideneamino)-2,4,6-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-10-8-11(2)14(12(3)9-10)19(17,18)16-15-13-6-4-5-7-13/h8-9,16H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLJOTIKSYABKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NN=C2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510870
Record name N'-Cyclopentylidene-2,4,6-trimethylbenzene-1-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83477-71-8
Record name N'-Cyclopentylidene-2,4,6-trimethylbenzene-1-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-Cyclopentylidene-2,4,6-trimethylbenzenesulfonohydrazide is typically synthesized through a condensation reaction. The process involves the reaction of 2,4,6-trimethylbenzenesulfonyl hydrazine with cyclopentanone under controlled conditions . The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for N’-Cyclopentylidene-2,4,6-trimethylbenzenesulfonohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N’-Cyclopentylidene-2,4,6-trimethylbenzenesulfonohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-Cyclopentylidene-2,4,6-trimethylbenzenesulfonohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-Cyclopentylidene-2,4,6-trimethylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound disrupts essential biological processes in microorganisms .

Comparison with Similar Compounds

Structural Features

Compound Type Substituent on Hydrazone Moiety Key Structural Traits
Cyclopentylidene derivative Cyclopentylidene (saturated cyclic alkane) Non-aromatic, lipophilic, sterically bulky
Aromatic hydrazones Substituted phenyl (e.g., Cl, Br, OCH₃) Planar aromatic ring with electronic modulation

Physicochemical Properties

Melting Points and Solubility

  • Cyclopentylidene derivative : Specific data are unavailable, but similar hydrazones exhibit melting points between 120–168°C. Solubility in DMSO is expected due to structural analogs .
  • Aromatic hydrazones :
    • N-[(3-Ethoxy-2-hydroxyphenyl)methylidene] derivative : M.p. = 132°C .
    • N-[(4-Chlorophenyl)methylidene] derivative : M.p. = 122°C .
    • N-[(3-Bromo-4-methoxyphenyl)methylidene] derivative : M.p. = 158–160°C .

Spectroscopic Characterization

All compounds are characterized by ¹H NMR and ¹³C NMR. For example:

  • N-[(3-Ethoxy-2-hydroxyphenyl)methylidene] derivative : ¹H NMR (DMSO-d₆) shows peaks at δ 2.23 (s, CH₃), δ 8.20 (s, =CH), and δ 11.54 (s, NH) .
  • Cyclopentylidene derivative: Expected signals include cyclopentylidene protons (δ 1.5–2.5 ppm) and sulfonohydrazide NH (δ ~11 ppm) .

Antibacterial Activity

Compound (Substituent) MIC (µg/mL) Against Gram-Positive Bacteria Key Findings
Aromatic hydrazones :
- 23 (2-hydroxy-3,5-dichlorophenyl) 7.81 (M. luteus ATCC 10240) 8× more active than nitrofurantoin .
- 7 (2-iodophenyl) 62.5 (B. subtilis ATCC 6633) Comparable to ampicillin .
- 25 (2-bromo-3-hydroxy-4-methoxyphenyl) 62.5 (B. subtilis) Equivalent to ampicillin .
Cyclopentylidene derivative Not reported Likely lower activity due to lack of aromatic pharmacophore

Structure-Activity Relationships

  • Electron-withdrawing groups (Cl, Br, I) : Enhance activity against Gram-positive bacteria by increasing membrane permeability .
  • Hydroxy and methoxy groups : Improve solubility and target binding via hydrogen bonding .
  • Cyclopentylidene group : May reduce antibacterial efficacy due to steric hindrance and lack of aromatic π-π interactions .

Biological Activity

N'-Cyclopentylidene-2,4,6-trimethylbenzenesulfonohydrazide (CAS Number: 83477-71-8) is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. This article delves into its biological properties, synthesis methods, and relevant study findings.

Chemical Structure and Properties

  • Molecular Formula : C14H20N2O2S
  • Molecular Weight : 280.39 g/mol
  • IUPAC Name : N-(cyclopentylideneamino)-2,4,6-trimethylbenzenesulfonamide

The compound is characterized by a sulfonohydrazide functional group and a cyclopentylidene moiety, which contribute to its unique biological properties.

Synthesis

This compound is typically synthesized through a condensation reaction involving 2,4,6-trimethylbenzenesulfonyl hydrazine and cyclopentanone. The reaction conditions include controlled temperature and pressure to optimize yield and purity.

Synthetic Route Overview

StepReagentsConditions
12,4,6-trimethylbenzenesulfonyl hydrazine + cyclopentanoneReflux in organic solvent
2Acid catalyst (e.g., p-TSA)Temperature control for optimal reaction

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism appears to involve the formation of complexes with metal ions that disrupt essential biological processes in microorganisms.

Key Findings :

  • The compound has been shown to inhibit the growth of various bacterial strains.
  • Preliminary studies suggest effectiveness against fungi such as Cryptococcus neoformans and Aspergillus niger .

Case Studies

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other hydrazone derivatives:

Compound NameStructure SimilarityAntimicrobial Activity
2,4,6-Trimethylbenzenesulfonyl hydrazineHighModerate
Cyclopentylidene derivativesModerateLow

This compound stands out due to its unique combination of structural features that enhance its biological activity.

The precise mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is believed to involve:

  • Metal Complex Formation : The compound can chelate metal ions which may be essential for microbial growth.
  • Disruption of Cellular Processes : By interfering with metabolic pathways in microorganisms.

Q & A

Q. What are the established synthetic routes for N'-Cyclopentylidene-2,4,6-trimethylbenzenesulfonohydrazide?

The compound is typically synthesized via condensation of 2,4,6-trimethylbenzenesulfonohydrazide with cyclopentanone derivatives. A common method involves refluxing the sulfonohydrazide precursor with an aldehyde or ketone in ethanol, followed by purification via recrystallization or column chromatography. For example, hydrazones are formed by reacting substituted aldehydes with sulfonohydrazides under acidic or neutral conditions, yielding products with confirmed purity via NMR and melting point analysis .

Q. How is the structural identity of this compound validated in synthetic workflows?

Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Characteristic peaks include aromatic protons (δ 6.9–7.6 ppm for mesitylene groups) and imine (=CH) signals (δ 8.2–8.6 ppm). The cyclopentylidene moiety shows distinct aliphatic proton environments (δ 1.3–3.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for sulfonyl (S=O, ~1330–1160 cm⁻¹) and hydrazone (C=N, ~1600 cm⁻¹) groups are critical .
  • Elemental Analysis : Used to verify molecular formula integrity .

Q. What preliminary biological activities have been reported for sulfonohydrazide derivatives?

While specific data for the cyclopentylidene derivative is limited, structurally related 2,4,6-trimethylbenzenesulfonohydrazides exhibit antibacterial and cytotoxic properties. For example, hydrazones with electron-withdrawing substituents show moderate activity against Staphylococcus aureus (MIC: 8–32 µg/mL) and cytotoxicity in cancer cell lines (IC₅₀: 10–50 µM) via apoptosis induction .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields for intramolecular coupling reactions involving this compound?

Key challenges include steric hindrance from the mesitylene group and competing side reactions (e.g., oxidation of the hydrazone moiety). A study demonstrated that using Pd catalysts and controlled reaction temperatures (22–26°C) improves selectivity for bicyclo[1.1.1]pentane derivatives, achieving ~48% yield after chromatographic purification .

Q. How does X-ray crystallography clarify the molecular conformation of N'-cyclopentylidene derivatives?

Crystallographic analyses of related hydrazones reveal a planar sulfonohydrazide backbone and non-coplanar cyclopentylidene groups due to steric repulsion. For example, the dihedral angle between the mesitylene ring and the hydrazone plane ranges from 15–30°, influencing intermolecular interactions and crystal packing .

Q. What methodologies address contradictions in bioactivity data across sulfonohydrazide analogs?

Discrepancies in reported bioactivities often stem from variations in substituent electronic profiles and assay conditions. A systematic approach includes:

  • Structure-Activity Relationship (SAR) studies : Correlating substituent effects (e.g., electron-donating vs. withdrawing groups) with activity trends .
  • Standardized assays : Replicating experiments under identical conditions (e.g., pH, solvent, cell lines) to isolate compound-specific effects .

Q. How does the compound’s stability under acidic/basic conditions impact its applicability in medicinal chemistry?

Stability studies show that the hydrazone bond is prone to hydrolysis in strongly acidic (pH < 3) or basic (pH > 10) environments. For drug delivery applications, prodrug strategies (e.g., encapsulating in pH-responsive polymers) are employed to mitigate premature degradation .

Q. What advanced techniques characterize the Z/E isomerism in N'-cyclopentylidene derivatives?

Dynamic NMR and NOESY experiments distinguish Z/E isomers by analyzing spatial interactions between the cyclopentylidene group and adjacent protons. For example, a 2:1 Z/E ratio was observed in a bicyclo[1.1.1]pentane derivative via ¹H NMR splitting patterns .

Methodological Tables

Table 1: Key NMR Data for N'-Cyclopentylidene Derivatives

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityReference
Mesitylene aromatic H6.9–7.1Singlet
Imine (=CH)8.2–8.6Singlet
Cyclopentylidene CH₂1.3–2.4Multiplet

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